molecular formula C16H15ClN2O3 B2636508 (5-Chloro-2-methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903510-24-6

(5-Chloro-2-methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No. B2636508
CAS RN: 1903510-24-6
M. Wt: 318.76
InChI Key: UGOVQHXEGODKEN-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as AZD-6738, is a small molecule inhibitor that targets the enzyme Ataxia telangiectasia and Rad3-related protein (ATR). ATR is a protein kinase that plays a crucial role in DNA damage response and cell cycle checkpoints. Inhibition of ATR has potential applications in cancer therapy, as cancer cells rely heavily on DNA repair mechanisms to survive and proliferate.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

The chemical compound (5-Chloro-2-methoxyphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has been explored in various scientific research applications, focusing on synthesis methodologies and structural analyses. A noteworthy application includes its use in the synthesis of potential Positron Emission Tomography (PET) agents for imaging LRRK2 enzyme in Parkinson's disease. The compound was synthesized from specific precursors, yielding a new PET agent ([11C]HG-10-102-01) with high radiochemical yield and purity, indicating its potential in neuroimaging studies related to Parkinson's disease (Wang et al., 2017).

Another significant application involves the crystal and molecular structure analysis of a closely related compound, which was synthesized and characterized through spectroscopic methods and X-ray diffraction (XRD) study. This research provided insights into the intermolecular interactions and crystal packing of the compound, demonstrating its structural stability and potential for further chemical modifications (Lakshminarayana et al., 2009).

Ligand Design and Coordination Chemistry

Research has also focused on the use of azetidinone derivatives as precursors for designing pincer ligands, highlighting the versatility of these compounds in coordination chemistry. For instance, 2-azetidinones were utilized to prepare CC'N-Osmium complexes, showcasing a novel approach to generating pincer ligands through metal-promoted degradation of azetidinones. These studies not only reveal the structural characteristics of the resulting complexes but also their potential applications in catalysis and material science (Casarrubios et al., 2015).

Antimicrobial and Anticancer Research

The antimicrobial and anticancer potential of azetidinone derivatives has been extensively studied, with various compounds synthesized and evaluated for their biological activities. These studies have led to the discovery of compounds exhibiting significant activity against bacterial, fungal, and tuberculosis pathogens, as well as cancer cell lines. The research underscores the therapeutic potential of azetidinone derivatives, paving the way for the development of new drugs with improved efficacy and safety profiles (Thomas et al., 2016).

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-21-15-5-4-11(17)7-14(15)16(20)19-9-13(10-19)22-12-3-2-6-18-8-12/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOVQHXEGODKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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